molecular formula C7H16ClNO2 B2777288 4-(2-Hydroxyethyl)piperidin-4-ol hydrochloride CAS No. 27574-03-4

4-(2-Hydroxyethyl)piperidin-4-ol hydrochloride

Cat. No.: B2777288
CAS No.: 27574-03-4
M. Wt: 181.66
InChI Key: ZPUWIRQQIYDNFO-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)piperidin-4-ol hydrochloride is a piperidine derivative characterized by a hydroxyl group and a hydroxyethyl substituent at the 4-position of the piperidine ring, with a hydrochloride counterion. Piperidine derivatives are widely utilized in medicinal chemistry due to their versatility as scaffolds for drug discovery.

Properties

IUPAC Name

4-(2-hydroxyethyl)piperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c9-6-3-7(10)1-4-8-5-2-7;/h8-10H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUWIRQQIYDNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CCO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)piperidin-4-ol hydrochloride typically involves the reaction of piperidine with ethylene oxide, followed by hydrolysis and subsequent hydrochloride salt formation. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are usually employed.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

    Solvents: Common solvents include water, ethanol, or other polar solvents.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds.

Scientific Research Applications

4-(2-Hydroxyethyl)piperidin-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 4-(2-hydroxyethyl)piperidin-4-ol hydrochloride with analogous piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents at 4-Position Notable Features Reference ID
This compound C₇H₁₆ClNO₂ (hypothetical) ~193.67 (calculated) -OH, -(CH₂)₂OH Enhanced hydrophilicity, drug scaffold potential -
4-(Hydroxymethyl)piperidin-4-ol hydrochloride C₆H₁₄ClNO₂ 167.63 -OH, -CH₂OH Smaller substituent, lower molecular weight
4-Hydroxypiperidine hydrochloride C₅H₁₂ClNO 137.61 -OH Simplest analog, limited functionality
4-(Difluoromethyl)piperidin-4-ol hydrochloride C₆H₁₂ClF₂NO 187.61 -OH, -CF₂H Lipophilic fluorinated substituent
4-(2-Methanesulfonylphenyl)piperidin-4-ol HCl C₁₂H₁₈ClNO₃S 291.80 -OH, -C₆H₄SO₂CH₃ Bulky aromatic sulfonyl group, niche applications
4-(2-Fluorophenyl)piperidin-4-ol hydrochloride C₁₁H₁₃ClFNO 229.68 -OH, -C₆H₄F Aromatic fluorinated substituent, CNS drug potential

Functional Group Impact on Properties

  • Bioactivity : Hydroxyethyl and hydroxymethyl groups are common in bioactive molecules due to their ability to form hydrogen bonds with biological targets. For example, 4-(hydroxymethyl)piperidin-4-ol hydrochloride is used in synthesizing phosphodiesterase inhibitors .
  • Synthetic Utility : Compounds like 4-(2-methanesulfonylphenyl)piperidin-4-ol hydrochloride (MW 291.8 g/mol) are tailored for specific reactions, such as Suzuki couplings, due to their bulky substituents .

Research Findings and Limitations

  • Synthesis Challenges: Alkylation and Miyaura borylation steps are critical for introducing substituents, as seen in the synthesis of cinnoline analogs .
  • Toxicity Data Gaps : Many analogs (e.g., 4-(diphenylmethoxy)piperidine hydrochloride) lack comprehensive toxicological profiles, limiting their translational use .

Biological Activity

4-(2-Hydroxyethyl)piperidin-4-ol hydrochloride is a piperidine derivative that has garnered interest in pharmacological research due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a hydroxyethyl group. This configuration enhances its solubility and interaction with biological targets.

Research indicates that this compound modulates enzyme activity and receptor interactions, particularly within the central nervous system. Its primary mechanisms include:

  • GABA Receptor Modulation : The compound has been shown to influence γ-Aminobutyric Acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission. This modulation can lead to anxiolytic effects, making it a potential candidate for anxiety treatment .
  • Cholinesterase Inhibition : Similar to other piperidine derivatives, this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Biological Activity and Therapeutic Potential

The biological activities of this compound can be summarized as follows:

Activity Description
Anxiolytic Effects Modulates GABA receptors to reduce anxiety symptoms.
Cognitive Enhancement Inhibits AChE and BuChE, potentially improving memory and cognitive function.
Antimicrobial Activity Exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent .

Case Studies

  • Anxiolytic Properties : A study investigated the effects of this compound on anxiety-like behaviors in animal models. The results indicated significant reductions in anxiety levels compared to control groups, supporting its potential use in treating anxiety disorders .
  • Cognitive Function Improvement : In vitro studies demonstrated that this compound could enhance synaptic plasticity by inhibiting cholinesterase enzymes, leading to improved memory retention in rodent models .
  • Antimicrobial Evaluation : Research conducted on the antimicrobial properties of this compound revealed effectiveness against several pathogenic bacteria, suggesting its utility in developing new antimicrobial therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics and bioavailability, which are critical for its therapeutic application. Studies suggest that the compound reaches peak plasma concentrations within a reasonable timeframe post-administration, supporting its potential for clinical use.

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